4-Fluoro-3-iodo-6-nitro-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Fluoro-3-iodo-6-nitro-1H-indazole” is a chemical compound with the molecular formula C7H3FIN3O2 . It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .

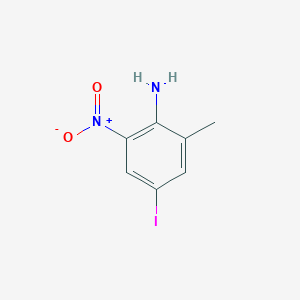

Molecular Structure Analysis

The molecular structure of “4-Fluoro-3-iodo-6-nitro-1H-indazole” consists of a benzene ring fused to a pyrazole ring, with fluorine, iodine, and nitro groups attached at the 4th, 3rd, and 6th positions respectively .Chemical Reactions Analysis

While specific chemical reactions involving “4-Fluoro-3-iodo-6-nitro-1H-indazole” are not detailed in the available resources, indazole derivatives in general have been involved in various chemical reactions. These include transition metal-catalyzed reactions and reductive cyclization reactions .Applications De Recherche Scientifique

Drug Development

Indazole compounds have been investigated for use in producing various inhibitors, such as HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . The unique structure of 4-Fluoro-3-iodo-6-nitro-1H-indazole could make it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.

Dye-Sensitized Solar Cells (DSSCs)

Indazoles are highly conjugated molecules that can be applied to dye-sensitized solar cells due to their ability to coordinate to metal centers and form efficient photosensitizers . The fluorine atom in 4-Fluoro-3-iodo-6-nitro-1H-indazole could enhance this property, making it a candidate for use in DSSCs.

Synthetic Chemistry Building Blocks

Indazoles serve as fundamental scaffolds in the development of various heteroarenes, which demonstrate significant bioactivity and utility as building blocks in synthetic chemistry. The presence of fluorine, iodine, and nitro groups in 4-Fluoro-3-iodo-6-nitro-1H-indazole may offer unique reactivity for constructing complex molecules.

Coordination Chemistry

The pyrazole moiety within indazoles allows for coordination to metal centers such as iridium, lanthanides, and europium . This property could be exploited in coordination chemistry to create new metal complexes with 4-Fluoro-3-iodo-6-nitro-1H-indazole .

Catalysis

Transition metal-catalyzed reactions often involve indazoles as substrates or ligands . The unique substituents on 4-Fluoro-3-iodo-6-nitro-1H-indazole might provide novel catalytic properties or selectivity in such reactions.

Material Science

Given the structural rigidity and electronic properties of indazoles, they may find applications in material science, particularly in the development of organic semiconductors or conductive polymers .

Mécanisme D'action

Target of Action

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They have been investigated and applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .

Mode of Action

Indazole compounds generally interact with their targets to inhibit or modulate their activity, leading to therapeutic effects .

Biochemical Pathways

Indazole compounds are known to affect various biochemical pathways depending on their specific targets .

Result of Action

Indazole compounds generally exert their effects by modulating the activity of their targets, leading to changes at the molecular and cellular levels .

Propriétés

IUPAC Name |

4-fluoro-3-iodo-6-nitro-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FIN3O2/c8-4-1-3(12(13)14)2-5-6(4)7(9)11-10-5/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCWLTZJVZRHPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FIN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646390 |

Source

|

| Record name | 4-Fluoro-3-iodo-6-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-iodo-6-nitro-1H-indazole | |

CAS RN |

885522-56-5 |

Source

|

| Record name | 4-Fluoro-3-iodo-6-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.